2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride
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Overview
Description
2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrimidine ring substituted with an aminomethyl group and a bromine atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine are used to form the aminomethyl substituent.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Condensation Reactions: The aminomethyl group can participate in condensation reactions with carbonyl compounds to form imines or other related structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: It can be utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)-5-hydroxy-3,4-dihydropyrimidin-4-one hydrochloride
- 2-(aminomethyl)-5-chloro-3,4-dihydropyrimidin-4-one hydrochloride
- 2-(aminomethyl)-5-fluoro-3,4-dihydropyrimidin-4-one hydrochloride
Uniqueness
Compared to its analogs, 2-(aminomethyl)-5-bromo-3,4-dihydropyrimidin-4-one hydrochloride is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
CAS No. |
2639418-85-0 |
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Molecular Formula |
C5H7BrClN3O |
Molecular Weight |
240.5 |
Purity |
95 |
Origin of Product |
United States |
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